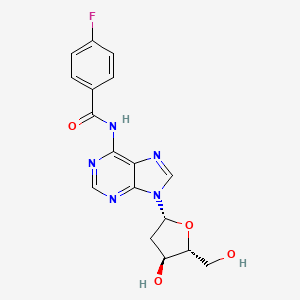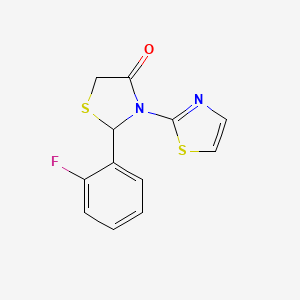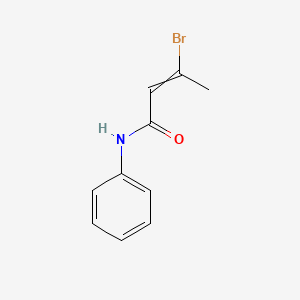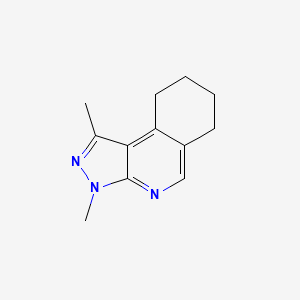![molecular formula C33H52O2 B14365258 1,1'-Methylenebis[2-(decyloxy)benzene] CAS No. 90449-22-2](/img/structure/B14365258.png)
1,1'-Methylenebis[2-(decyloxy)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methylenebis[2-(decyloxy)benzene] is an organic compound characterized by the presence of two benzene rings connected by a methylene bridge, with each benzene ring substituted by a decyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis[2-(decyloxy)benzene] typically involves the reaction of 2-(decyloxy)benzaldehyde with formaldehyde under basic conditions. The reaction proceeds via a condensation mechanism, forming the methylene bridge between the two benzene rings. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Methylenebis[2-(decyloxy)benzene] can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Methylenebis[2-(decyloxy)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
1,1’-Methylenebis[2-(decyloxy)benzene] has several scientific research applications, including:
Materials Science: Used as a precursor in the synthesis of advanced materials, such as polymers and liquid crystals.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Investigated for its potential biological activity and use in drug development.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis[2-(decyloxy)benzene] involves its interaction with molecular targets through its aromatic rings and methylene bridge. The compound can participate in various chemical reactions, influencing molecular pathways and processes. The specific pathways and targets depend on the context of its application, such as its role in organic synthesis or materials science.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Methylenebis[2-(benzyloxy)benzene]
- 1,1’-Methylenebis[2-(methoxy)benzene]
- 1,1’-Methylenebis[2-(ethoxy)benzene]
Uniqueness
1,1’-Methylenebis[2-(decyloxy)benzene] is unique due to its long decyloxy substituents, which impart distinct physical and chemical properties compared to its shorter-chain analogs
Properties
CAS No. |
90449-22-2 |
|---|---|
Molecular Formula |
C33H52O2 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
1-decoxy-2-[(2-decoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C33H52O2/c1-3-5-7-9-11-13-15-21-27-34-32-25-19-17-23-30(32)29-31-24-18-20-26-33(31)35-28-22-16-14-12-10-8-6-4-2/h17-20,23-26H,3-16,21-22,27-29H2,1-2H3 |
InChI Key |
NIFZRBAGSHACHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=CC=C1CC2=CC=CC=C2OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(tert-butylsulfanyl)methyl]prop-2-enoate](/img/structure/B14365186.png)
![(1S)-1-[tert-butyl(dimethyl)silyl]but-2-en-1-ol](/img/structure/B14365198.png)
![N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14365200.png)

![(3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol](/img/structure/B14365214.png)


![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate](/img/structure/B14365231.png)


![N,N-Diethyl-7-azabicyclo[4.1.0]hepta-2,4-dien-1-amine](/img/structure/B14365240.png)

![Spiro[3-azabicyclo[3.2.0]heptane-6,2'-[1,3]dioxolane]](/img/structure/B14365250.png)
![N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N'-cyano-N''-methylguanidine](/img/structure/B14365252.png)
